Cas no 1217474-91-3 (Galactinol dihydrate)

Galactinol dihydrate 化学的及び物理的性質
名前と識別子
-
- Galactinol dihydrate
- HGCURVXTXVAIIR-XIENVMDPSA-N
- 1-O-alpha-D-galactopyranosyl-myo-inositol, dihydrate
- Q27160224
- (1R,2R,3S,4S,5R,6S)-6-(((2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohexane-1,2,3,4,5-pentaol dihydrate
- (1R,2R,4S,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
- 1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate
- Galactinol dihydrate, analytical standard
- HY-135258
- 1-O-a-D-Galactopyranosyl-L-myo-inositol hydrate
- 16908-86-4
- Galactinol (dihydrate)
- 1217474-91-3
- (1R,2R,4S,5R)-6-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohexane-1,2,3,4,5-pentol dihydrate
- (1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
- (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
- Galactinol Hydrate; 1-O-a-D-Galactopyranosyl-L-myo-inositol Hydrate;
- MS-26162
- GalactinolHydrate
- CHEBI:88379
- DTXSID30584969
-
- インチ: 1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1
- InChIKey: ZQEGVKNYCJHLIW-IHUFUORVSA-N
- SMILES: O([C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O)[C@@H]1[C@@H]([C@H](O)[C@@H](O)[C@H](O)[C@H]1O)O.O
計算された属性
- 精确分子量: 378.13734088g/mol
- 同位素质量: 378.13734088g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 氢键受体数量: 13
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 379
- 共价键单元数量: 3
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 203Ų
Galactinol dihydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-135258-25mg |
Galactinol dihydrate |
1217474-91-3 | ≥98.0% | 25mg |
¥900 | 2024-04-20 | |
MedChemExpress | HY-135258-5mg |
Galactinol dihydrate |
1217474-91-3 | ≥98.0% | 5mg |
¥312 | 2024-04-20 | |
A2B Chem LLC | AX32927-5mg |
GalactinolHydrate |
1217474-91-3 | 98% | 5mg |
$67.00 | 2024-04-20 | |
A2B Chem LLC | AX32927-10mg |
GalactinolHydrate |
1217474-91-3 | 98% | 10mg |
$85.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71682-10mg |
Galactinol (hydrate) |
1217474-91-3 | 98% | 10mg |
¥377.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71682-50mg |
Galactinol (hydrate) |
1217474-91-3 | 98% | 50mg |
¥756.00 | 2022-04-26 | |
MedChemExpress | HY-135258-10mg |
Galactinol dihydrate |
1217474-91-3 | ≥98.0% | 10mg |
¥500 | 2024-04-20 | |
1PlusChem | 1P01E0PR-5mg |
GalactinolHydrate |
1217474-91-3 | ≥98.0% | 5mg |
$81.00 | 2023-12-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71682-100mg |
Galactinol (hydrate) |
1217474-91-3 | 98% | 100mg |
¥1058.00 | 2022-04-26 | |
1PlusChem | 1P01E0PR-10mg |
GalactinolHydrate |
1217474-91-3 | ≥98.0% | 10mg |
$107.00 | 2023-12-25 |
Galactinol dihydrate 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Galactinol dihydrateに関する追加情報
Recent Advances in Galactinol Dihydrate (1217474-91-3) Research: A Comprehensive Review
Galactinol dihydrate (CAS: 1217474-91-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This naturally occurring galactosyl derivative plays a crucial role in plant stress responses and has recently garnered attention for its potential therapeutic applications. Recent studies have focused on its biochemical properties, synthetic pathways, and pharmacological activities, positioning it as a promising candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the crystal structure of galactinol dihydrate, revealing important insights into its hydrogen bonding network and hydration properties. The research team employed X-ray crystallography and molecular dynamics simulations to characterize the compound's stability under various physiological conditions. These findings have significant implications for formulation development and bioavailability optimization.
In the realm of metabolic disorders, preclinical investigations have demonstrated galactinol dihydrate's ability to modulate insulin signaling pathways. A recent animal model study showed dose-dependent improvements in glucose tolerance and insulin sensitivity, with mechanisms involving AMPK activation and GLUT4 translocation. These results, published in Diabetes Research and Clinical Practice, suggest potential applications in type 2 diabetes management.
The compound's neuroprotective properties have also been explored in recent research. A 2024 study in Neuropharmacology reported that galactinol dihydrate administration reduced oxidative stress markers and improved cognitive function in neurodegenerative disease models. The research highlighted the compound's ability to cross the blood-brain barrier and its favorable safety profile, making it an attractive candidate for further neurological applications.
From a production standpoint, advances in enzymatic synthesis have significantly improved the yield and purity of galactinol dihydrate. A recent breakthrough in Biotechnology Journal described a novel recombinant galactinol synthase with 40% higher catalytic efficiency, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical applications requiring high-purity material.
Current challenges in galactinol dihydrate research include establishing standardized pharmacokinetic profiles and determining optimal dosing regimens for therapeutic applications. Ongoing clinical trials are investigating its safety and efficacy in human subjects, with preliminary results expected in late 2024. The compound's multifunctional nature continues to inspire diverse research directions across chemical biology and pharmaceutical sciences.
1217474-91-3 (Galactinol dihydrate) Related Products
- 1399659-87-0(5-(2-Methyl-thiazol-4-yl)-furan-2-carboxylic acid methyl ester)
- 2229522-71-6(2,2-difluoro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-ol)
- 1313020-26-6(4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid isopropyl ester)
- 1261872-15-4(4-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester)
- 1909311-80-3(3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride)
- 1807136-48-6(3-(Bromomethyl)-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 2171915-14-1(2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid)
- 1002332-01-5(6-fluoro-3-(2-methylpropyl)-1H-Indole)
- 2172371-96-7(6-(3-fluorophenyl)-5-methyl-1H-indazole)
- 2197448-77-2(N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)




